molecular formula C12H20N2O2 B8302735 4-Isocyanomethyl-1-Boc-piperidine

4-Isocyanomethyl-1-Boc-piperidine

Cat. No.: B8302735
M. Wt: 224.30 g/mol
InChI Key: MNCGGBCTAQBVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isocyanomethyl-1-Boc-piperidine is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl 4-(isocyanomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4/h10H,5-9H2,1-3H3

InChI Key

MNCGGBCTAQBVPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C[N+]#[C-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-aminomethyl-1-Boc-piperidine (77.1 g, 360 mmol, 1 equiv) in 108 mL of methylene chloride at room temperature (rt) was added benzyltriethylammonium chloride (1.64 g, 72 mmol, 0.2 equiv) followed by 108 mL of a 50% sodium hydroxide solution. The reaction spontaneously achieved a mild reflux for 1.5 h and was allowed to stir for an additional 12 h at rt. The reaction was diluted with H2O and the product was extracted into methylene chloride. The organic layer was dried over anhydrous potassium carbonate, filtered, and concentrated. The crude residue was passed through a pad of silica gel with a 2:1 EtOAc:hexane solution. Evaporation of the eluent provided 28.0 g (35%) the title compound.
Quantity
77.1 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
35%

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